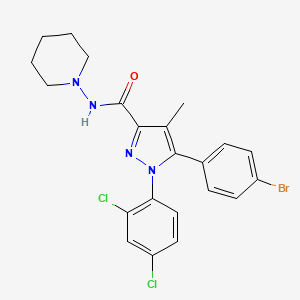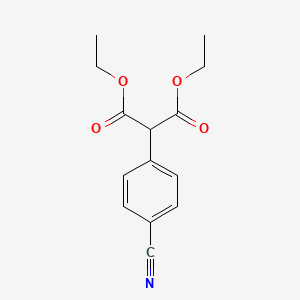
Diethyl 2-(4-cyanophenyl)malonate
Übersicht
Beschreibung
Diethyl 2-(4-cyanophenyl)malonate is a chemical compound with the molecular formula C14H15NO4 . It has a molecular weight of 261.28 . The IUPAC name for this compound is diethyl 2-(4-cyanophenyl)malonate .
Synthesis Analysis
The synthesis of Diethyl 2-(4-cyanophenyl)malonate can be achieved through the Knoevenagel condensation reaction of 4-methylbenzaldehyde and diethyl malonate . This reaction is carried out in the presence of a catalytic amount of piperidine and trifluoroacetic acid in benzene under reflux conditions .Molecular Structure Analysis
The InChI code for Diethyl 2-(4-cyanophenyl)malonate is1S/C14H15NO4/c1-3-18-13(16)12(14(17)19-4-2)11-7-5-10(9-15)6-8-11/h5-8,12H,3-4H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure. Chemical Reactions Analysis
As a derivative of diethyl malonate, this compound can undergo various chemical reactions. For instance, it can be combined with Urea under the action of a strong base to form a barbiturate .Physical And Chemical Properties Analysis
Diethyl 2-(4-cyanophenyl)malonate is a compound with a molecular weight of 261.28 .Wissenschaftliche Forschungsanwendungen
1. Liquid Crystal Compound Synthesis
Diethyl 2-(4-cyanophenyl)malonate is used in the synthesis of liquid crystal compounds. An example is the synthesis of 5-ethyl-2-(4-cyanophenyl)-1,3-dioxane from 2-ethyl diethyl malonate, which was characterized using IR and 1H-NMR, confirming its phase transition properties significant for liquid crystal applications (Han De-yu, 2005).
2. Precursor for Multistage Synthesis of Biological Compounds
Diethyl 2-((4-nitroanilino)methylene)malonate, a derivative of diethyl malonate, serves as a crucial precursor in synthesizing various quinoline derivatives. These derivatives possess significant biological activities, including antiviral, immunosuppressive, anticancer, and photoprotector properties (H. Valle et al., 2018).
3. Role in Electrophilic Amination Reactions
In electrophilic amination reactions, diethyl 2-[N-(p-methoxyphenyl)imino]malonate is utilized for amination with alkyl Grignard reagents. This process leads to N-aklylation products, which are essential for synthesizing N-alkyl-p-anisidines and primary amines (Y. Niwa et al., 2002).
4. Intermediate in Small Molecule Anticancer Drugs
Diethyl 2-(2-chloronicotinoyl)malonate is an important intermediate in the synthesis of small molecule anticancer drugs. Its structure is found in many kinase inhibitors, underlining its significance in developing targeted cancer treatments (Hehua Xiong et al., 2018).
5. Conformational Studies in Solid and Solution States
Diethyl malonate derivatives are used in conformational studies. For instance, the conformational features of diethyl 2-[3-{2-(aminocarbonyl)hydrazono}-1-(4-methoxyphenyl)-3-phenylpropyl]malonate were analyzed in solid and solution states, providing insights into the diastereotopic characteristics of these compounds (S. Saravanan et al., 2005).
Safety And Hazards
Eigenschaften
IUPAC Name |
diethyl 2-(4-cyanophenyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-3-18-13(16)12(14(17)19-4-2)11-7-5-10(9-15)6-8-11/h5-8,12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGWMWFGOLJWRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)C#N)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80471431 | |
| Record name | Diethyl (4-cyanophenyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-(4-cyanophenyl)malonate | |
CAS RN |
201404-26-4 | |
| Record name | Diethyl (4-cyanophenyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

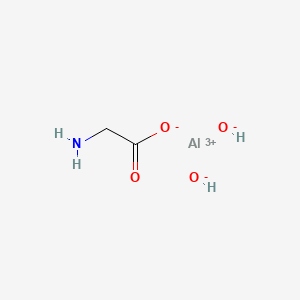
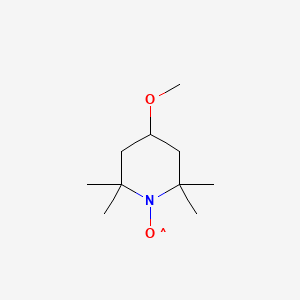
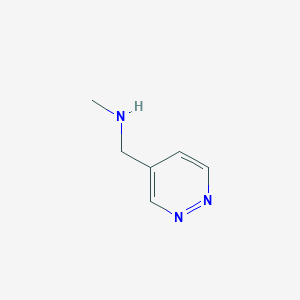
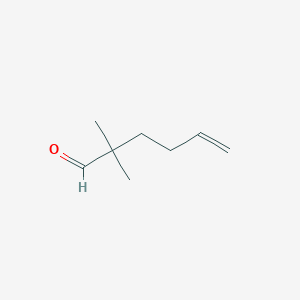
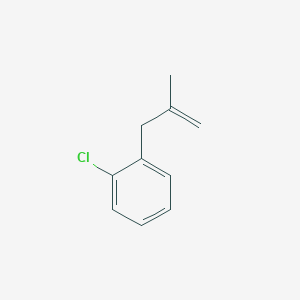
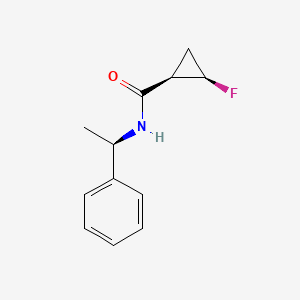

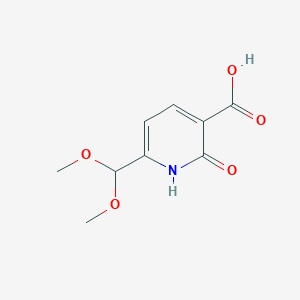
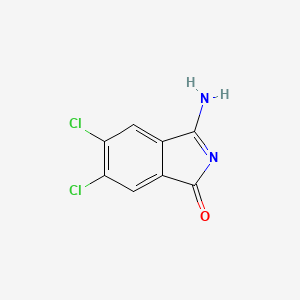
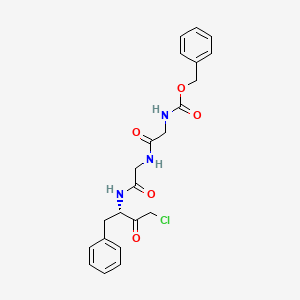
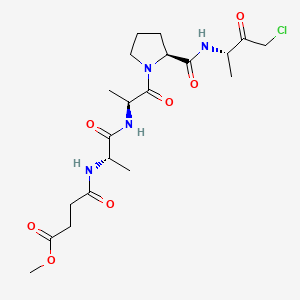
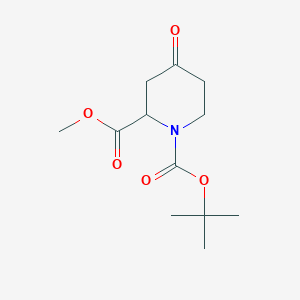
![Chloromethyl (2S,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate](/img/structure/B1365146.png)
